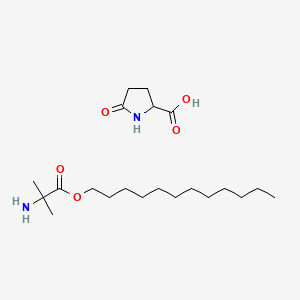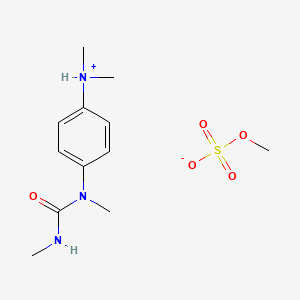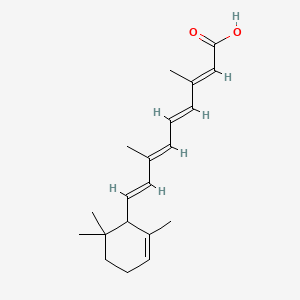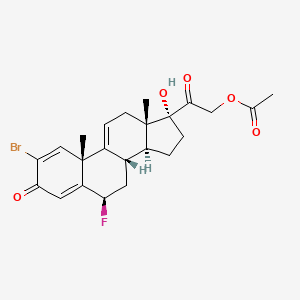
4-(Hydroxy(oxido)amino)-N'-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxy(oxido)amino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide is a complex organic compound that features a variety of functional groups, including hydroxyl, oxido, amino, and sulfonohydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonohydrazide group: This can be achieved by reacting a sulfonyl chloride with hydrazine under controlled conditions.
Introduction of the hydroxy(oxido)amino group: This step may involve the oxidation of an amino group to form the oxido derivative, followed by hydroxylation.
Formation of the propenylidene group: This can be done through a condensation reaction involving an aldehyde or ketone with a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.
Reduction: Reduction reactions may target the sulfonohydrazide group, converting it to a simpler amine derivative.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound may have potential as a pharmaceutical agent due to its unique structure. It could be investigated for its activity against various biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its functional groups that can participate in polymerization or cross-linking reactions.
Mécanisme D'action
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxyamino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide
- 4-(Oxidoamino)-N’-(1-methyl-3-phenyl-2-propenylidene)benzenesulfonohydrazide
- 4-(Hydroxy(oxido)amino)-N’-(1-methyl-2-propenylidene)benzenesulfonohydrazide
Propriétés
Numéro CAS |
6289-99-2 |
|---|---|
Formule moléculaire |
C16H15N3O4S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
4-nitro-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O4S/c1-13(7-8-14-5-3-2-4-6-14)17-18-24(22,23)16-11-9-15(10-12-16)19(20)21/h2-12,18H,1H3/b8-7+,17-13- |
Clé InChI |
QJPWWLHVQGVEDY-CLAZAQNWSA-N |
SMILES isomérique |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


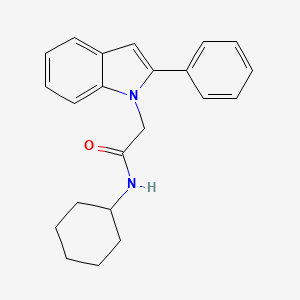
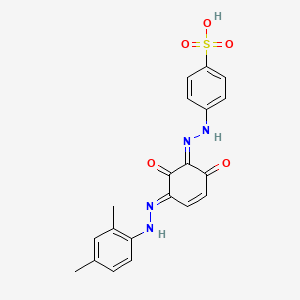


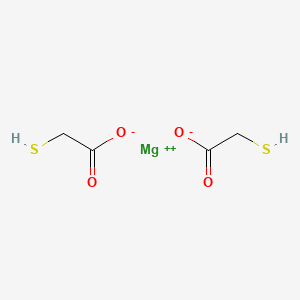
![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)

![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
